5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
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Overview
Description
5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that features a trimethoxyphenyl group, an indole core, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Thiazole Moiety: This can be synthesized via Hantzsch thiazole synthesis or other thiazole-forming reactions.
Coupling Reactions: The final steps involve coupling the different moieties under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various enzymes and proteins involved in cancer progression.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new pharmaceuticals and as a chemical probe in biological studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
What sets 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide apart is its unique combination of the trimethoxyphenyl group, indole core, and thiazole moiety, which together confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N4O5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O5S/c1-25-12-9-10-8-11(21-14(10)16(27-3)15(12)26-2)17(24)19-5-4-13(23)22-18-20-6-7-28-18/h6-9,21H,4-5H2,1-3H3,(H,19,24)(H,20,22,23) |
InChI Key |
CWWCWJSSLBMORZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3)OC)OC |
Origin of Product |
United States |
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